3-Methylpyrido[2,3-b]pyrazine
Overview
Description
3-Methylpyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C8H7N3. It is characterized by a fused ring structure consisting of a pyridine ring and a pyrazine ring, with a methyl group attached to the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the multicomponent reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, a typical synthetic route may involve the reaction of 2-aminopyridine with methylglyoxal in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrazine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Methylpyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties, such as in the fabrication of organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Methylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. In cancer research, it may exert its effects by inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methylpyrido[2,3-b]pyrazine include:
- Pyrido[2,3-b]pyrazine
- 2-Methylpyrido[2,3-b]pyrazine
- 3,6-Dimethylpyrido[2,3-b]pyrazine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the third position of the pyridine ring can affect its electronic properties and interactions with other molecules, making it a unique and valuable compound for various applications .
Properties
IUPAC Name |
3-methylpyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDLERKTBUVGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC=NC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634636 | |
Record name | 3-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83769-56-6 | |
Record name | 3-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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